4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid
Overview
Description
“4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a common constituent in many different substances . The compound has a molecular formula of C11H14N2O5 .
Molecular Structure Analysis
The molecular structure of “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” consists of a benzoic acid core with an amino group and a nitro group attached to the benzene ring . The hydroxybutyl group is attached to the amino group, forming a chain extending from the benzene ring .
Scientific Research Applications
Organic Chemistry and Molecular Structure
- Molecular Structure Analysis : 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been studied for its molecular structure, specifically the dihedral angles of its substituent groups. This analysis is crucial in understanding the chemical behavior and potential applications of the compound (Jedrzejas et al., 1995).
Biochemistry and Pharmacology
- Derivative Synthesis in Medicinal Chemistry : The synthesis of derivatives of amino acids, including those with hydroxybenzyl units, is a significant area of study. These derivatives have potential applications in medicinal chemistry, where they can be used as building blocks for drug development (Guo et al., 2015).
Education and Analytical Methods
- Educational Applications in Organic Chemistry : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, through a simple Fischer esterification reaction, serves as a useful experiment in introductory organic chemistry courses. This demonstrates the educational applications of these compounds in helping students understand basic organic reactions (Kam et al., 2020).
Chemical Analysis and Spectroscopy
- Analysis of Molecular Interactions : Studies on multi-component crystals of various chemicals, including 4-phenylpyridine and substituted benzoic acids like 3-nitrobenzoic acid, shed light on the hydrogen bonding and molecular interactions. This knowledge is valuable in the field of crystallography and materials science (Seaton et al., 2013).
Environmental Chemistry
- Environmental Metabolism Studies : Research into the metabolism of compounds such as p-nitrobenzoic acid by microorganisms demonstrates the ecological and environmental applications of these compounds. Understanding how these compounds are metabolized in the environment can inform pollution control and bioremediation strategies (Durham, 1958).
Future Directions
The future research directions for “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its structural similarity to amino acids, it may also be of interest to investigate its potential role in biological systems .
properties
IUPAC Name |
4-(3-hydroxybutylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-7(14)4-5-12-9-3-2-8(11(15)16)6-10(9)13(17)18/h2-3,6-7,12,14H,4-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOYWKIDXAZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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